(S)-FTY-720 Phosphonate Maintains S1PR1 Protein Expression: >50% Receptor Loss with FTY720 and S1P
In cultured human pulmonary endothelial cells, (S)-FTY-720 Phosphonate maintains endothelial S1PR1 protein expression, in direct contrast to FTY720, sphingosine 1-phosphate (S1P), and other S1PR1 agonists, all of which induce greater than 50% reduction in S1PR1 protein levels [1]. (S)-FTY-720 Phosphonate also does not induce β-arrestin recruitment, S1PR1 ubiquitination, or proteasomal degradation—pathways activated by FTY720 and S1P [1].
| Evidence Dimension | S1PR1 protein expression change |
|---|---|
| Target Compound Data | Maintains expression (no reduction) |
| Comparator Or Baseline | S1P, FTY720, other S1PR1 agonists: >50% reduction |
| Quantified Difference | >50% differential in receptor preservation |
| Conditions | Human pulmonary artery endothelial cells (HPAEC); protein expression measured post-incubation with agonists |
Why This Matters
Procurement of (S)-FTY-720 Phosphonate enables studies requiring sustained S1PR1 signaling without the confounding variable of receptor internalization/degradation that accompanies FTY720 or S1P treatment.
- [1] Wang L, Sammani S, Moreno-Vinasco L, Letsiou E, Wang T, Camp SM, Bittman R, Garcia JG, Dudek SM. FTY720 (S)-phosphonate preserves sphingosine 1-phosphate receptor 1 expression and exhibits superior barrier protection to FTY720 in acute lung injury. Crit Care Med. 2014 Mar;42(3):e189-99. PMID: 24335440. View Source
